REACTION_CXSMILES
|
[I-].[CH3:2][N+:3]12[CH2:18][CH2:17][C:16]3[C:15]4[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=4)[NH:9][C:8]=3[C:7]1([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:6][CH2:5][CH2:4]2.[Li].COCC(O)C.N>C1C=CC=CC=1.CCCCCC>[CH3:2][N:3]1[CH2:4][CH2:5][CH2:6][CH:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]2[NH:9][C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=3[C:16]=2[CH2:17][CH2:18]1 |f:0.1,5.6,^1:24|
|
Name
|
2,3,5,6,11,11b-hexahydro-4-methyl-11b-phenyl-1H-indolizino[8,7-b]indolium iodide
|
Quantity
|
8.09 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]12CCCC2(C=2NC3=CC=CC=C3C2CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
liquid
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to provide 4.38 g
|
Type
|
CUSTOM
|
Details
|
portion is crystallized (twice) from hexane
|
Type
|
CUSTOM
|
Details
|
thereby yielding 200 mg
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC2=C(NC=3C=CC=CC23)C(CCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |